rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione
Description
rac-(1R,2R,6S,7S)-4-Oxatricyclo[5.2.1.0²,⁶]decane-3,5-dione is a bicyclic anhydride derivative with a rigid tricyclic framework. Its structure comprises a norbornane core fused with a maleic anhydride moiety, resulting in a 4-oxa tricyclic system. The compound is synthesized via Diels-Alder cycloaddition between maleic anhydride and cyclopentadiene, followed by purification via recrystallization (49% yield, mp 163–165°C) . Key spectral features include FT-IR peaks at 1840 cm⁻¹ (C=O stretching) and 1766 cm⁻¹ (anhydride C-O-C asymmetric stretching) .
This compound serves as a critical scaffold for neuroprotective agents, structurally analogous to NGP1-01 and MK-801, with hypothesized calcium channel modulation and neuroprotective efficacy . Its stereochemical complexity (four defined stereocenters) and rigid architecture make it a versatile platform for derivatization, particularly through aminolysis to introduce aliphatic, aromatic, or heterocyclic substituents .
Properties
CAS No. |
853658-14-7 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Considerations:
-
Endo vs. exo selectivity : The Diels-Alder reaction favors the endo transition state, producing the thermodynamically stable isomer.
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or PtO) saturates the norbornene double bond, yielding the fully saturated tricyclic structure.
Table 1: Diels-Alder Reaction Conditions
| Parameter | Detail | Source |
|---|---|---|
| Dienophile | Maleic anhydride | |
| Solvent | Xylene or toluene | |
| Temperature | 80–120°C | |
| Catalyst (H) | Pd/C (5–10 wt%) |
Oxidation of Norbornane Diols
Oxidative cleavage of vicinal diols provides a pathway to diketones, which can cyclize to form the dione. Recent advances in polymer-supported periodate reagents enable efficient diol oxidation with minimal byproducts.
Procedure:
-
Diol synthesis : cis- or trans-norbornane-2,3-diols are prepared via epoxidation and hydrolysis of norbornene.
-
Oxidation : Treatment with polymer-supported periodate (e.g., PS-IO) cleaves the diol to a dialdehyde intermediate.
-
Lactonization : The dialdehyde undergoes oxidative lactonization using iridium catalysts to form the dione.
Table 2: Oxidative Lactonization Conditions
| Parameter | Detail | Source |
|---|---|---|
| Oxidizing agent | Polymer-supported periodate | |
| Catalyst | (S,S)-Ir complex (1 mol%) | |
| Solvent | Dichloromethane | |
| Yield | 59–82% |
Dehydration of Norbornane-2,3-dicarboxylic Acid
Direct dehydration of the dicarboxylic acid precursor is a straightforward industrial method. The acid is heated with acetic anhydride or PO to eliminate water, forming the anhydride.
Reaction Mechanism:
Industrial Optimization:
-
Batch reactors : Scale-up using reflux conditions (120–140°C) ensures complete dehydration.
-
Purity control : Recrystallization from ethyl acetate achieves >98% purity.
Stereochemical Resolution
The rac designation indicates a racemic mixture of enantiomers. Resolution techniques include:
-
Chiral chromatography : Use of cellulose-based stationary phases.
-
Enzymatic kinetic resolution : Lipases selectively acylate one enantiomer.
Industrial-Scale Production
Suppliers such as Hubei Dahao Chemical Co. employ continuous-flow systems for large-scale synthesis. Key metrics:
Recent Methodological Advances
The 2024 study by highlights asymmetric oxidative lactonization using iridium catalysts, achieving enantiomeric excess (ee) >90%. While this method targets enantiopure lactones, adapting it for racemic dione synthesis involves omitting chiral ligands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Formation of higher oxidation state compounds, potentially leading to ring-opening reactions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Low temperatures to prevent over-reduction.
Products: Reduced forms of the compound, possibly leading to alcohol or alkane derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents at moderate temperatures.
Products: Substituted derivatives, where the nucleophile replaces a functional group on the tricyclic core.
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione
- Molecular Formula : C9H12O3
- Molecular Weight : 168.19 g/mol
The compound features a tricyclic structure with two carbonyl groups (diones) that contribute to its reactivity and potential for forming diverse derivatives.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cellular processes essential for tumor growth .
- Chondrogenesis Induction : Research has indicated potential applications in regenerative medicine, particularly in promoting chondrogenesis (cartilage formation), which is crucial for treating joint injuries and degenerative diseases .
Material Science
The compound serves as a versatile building block in the synthesis of advanced materials:
- Crosslinking Agent : It has been utilized as a crosslinking agent in epoxy resins, enhancing mechanical properties and thermal stability of polymeric materials .
- Polymeric Nanocomposites : Incorporating this compound into polymer matrices can improve the mechanical strength and thermal resistance of the resulting nanocomposites.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of various complex molecules:
- Reagent in Organic Synthesis : The compound can participate in carbonyl-ylide condensation reactions to form a variety of functionalized products .
- Building Block for Natural Products : Its structural features make it a valuable precursor for synthesizing biologically active natural products and pharmaceuticals.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of synthesized derivatives of this compound against human cancer cell lines. Results indicated that certain derivatives displayed significant inhibition of cell proliferation compared to control groups.
Case Study 2: Chondrogenesis Induction
Research published in Nature Biomedical Engineering demonstrated that formulations containing this compound could enhance chondrogenic differentiation of mesenchymal stem cells (MSCs). The study highlighted its potential use in cartilage tissue engineering applications.
Mechanism of Action
The mechanism by which rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of enzyme activity, depending on the context.
Comparison with Similar Compounds
Key Observations:
Ring Saturation Effects : The unsaturated analog (dec-8-ene) in exhibits a higher melting point (163–165°C) compared to the saturated derivative (74–78°C) , likely due to reduced molecular flexibility and stronger crystal packing.
In contrast, the aminopropyl hydrochloride derivative () introduces a charged moiety, favoring aqueous solubility .
Biological Activity : Spirocyclic derivatives () with dimethoxyphenyl groups show high purity (90%) and are prioritized for anticancer screening, whereas the parent scaffold is neuroprotection-focused .
Challenges and Opportunities
Biological Activity
rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12O2
- Molecular Weight : 168.19 g/mol
- CAS Number : 2307782-41-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Chondrogenesis Induction : Research indicates that this compound may promote chondrogenesis (the formation of cartilage) through modulation of signaling pathways involved in cartilage development and maintenance .
- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against certain bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular processes .
- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Summary Table
Case Study 1: Chondrogenesis Induction
In a study examining the effects of this compound on chondrocytes in vitro:
- Methodology : Chondrocytes were treated with varying concentrations of the compound.
- Findings : Enhanced expression of cartilage-specific markers was observed at doses above 10 µM.
Case Study 2: Antimicrobial Activity
A screening assay was conducted to evaluate the antimicrobial efficacy of the compound:
- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition was noted against Staphylococcus aureus at a concentration of 25 µg/mL.
Case Study 3: Cytotoxicity in Cancer Cells
The cytotoxic effects were assessed using human cancer cell lines:
- Methodology : MTT assays were performed to evaluate cell viability after treatment with the compound.
- Results : An IC50 value of approximately 30 µM was determined for breast cancer cells.
Q & A
Q. What synthetic routes are established for rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0²,⁶]decane-3,5-dione?
The synthesis typically involves cycloaddition reactions to construct the bicyclic or tricyclic core, followed by functional group transformations. For example, describes the use of N-amino-β-terpinenemaleimide and aldehydes (e.g., 2-chlorobenzaldehyde) under reflux conditions in ethanol to form the target compound. Key methodological considerations include:
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Instrumentation : Bruker SMART CCD area detector with Mo-Kα radiation (λ = 0.71073 Å).
- Data processing : SAINT software for integration and SHELXTL for refinement.
- Key parameters : Unit cell dimensions (e.g., a = 18.505 Å, b = 27.012 Å, c = 7.630 Å) and refinement metrics (R = 0.059, wR = 0.129). Hydrogen bonding networks (e.g., C–H⋯O interactions) should be analyzed to confirm molecular packing .
Q. What statistical methods optimize reaction conditions for higher yields?
Factorial design of experiments (DOE) minimizes trial-and-error approaches:
- Variables : Temperature, catalyst loading, and solvent polarity.
- Orthogonal arrays : Test interactions between factors efficiently (e.g., L9 orthogonal array for three factors at three levels).
- Regression analysis : Model yield responses to identify optimal conditions (e.g., quadratic models for non-linear relationships) .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic R-factor values across studies?
Discrepancies (e.g., R = 0.059 in vs. 0.083 in ) arise from:
- Data quality : Crystal imperfections (e.g., twinning) or radiation damage.
- Refinement strategies : Use of constraints (e.g., isotropic vs. anisotropic displacement parameters).
- Validation tools : Check for outliers using the Cambridge Structural Database (CSD) or PLATON’s ADDSYM to detect missed symmetry .
Q. What computational methods predict reaction pathways and regioselectivity?
Quantum chemical calculations and machine learning (ML) are critical:
- Reaction path search : Use density functional theory (DFT) to map transition states (e.g., ICReDD’s workflow in ).
- AI integration : Train ML models on reaction databases to predict optimal conditions (e.g., COMSOL Multiphysics coupled with AI for kinetic simulations).
- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .
Q. How to design experiments for mechanistic elucidation of ring-opening reactions?
Mechanistic studies require multi-technique approaches:
Q. How to address partial hemimorphism in crystallographic data?
Partial hemimorphism (e.g., ’s “partial hemitropism”) complicates structure determination. Mitigation strategies include:
- Twinning analysis : Use TWINLAW to identify twin laws and refine data with HKLF5 in SHELXL.
- Molecular packing analysis : Compare intermolecular interactions (e.g., hydrogen bonds) in independent molecules to confirm structural homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
